molecular formula C6H12N2O2 B6236982 N,N,N',N'-tetramethylethanediamide CAS No. 1608-14-6

N,N,N',N'-tetramethylethanediamide

Cat. No. B6236982
CAS RN: 1608-14-6
M. Wt: 144.2
InChI Key:
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Description

N,N,N',N'-tetramethylethanediamide, commonly referred to as TMEDA, is an organic compound with a wide range of applications in the field of organic synthesis, particularly in the synthesis of heterocycles and other complex organic molecules. TMEDA has been used in numerous scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

TMEDA has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, TMEDA is used as a reagent in the synthesis of heterocycles and other complex organic molecules. In medicinal chemistry, it is used as a catalyst in the synthesis of pharmaceuticals. In biochemistry, it is used as a ligand in the synthesis of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of TMEDA is based on its ability to form a coordination complex with transition metals. This coordination complex can then be used to catalyze a variety of reactions, including the formation of heterocycles and other complex organic molecules.
Biochemical and Physiological Effects
TMEDA is a relatively nontoxic compound and has been used in a variety of biochemical and physiological applications. In biochemical applications, TMEDA has been used to facilitate the formation of proteins and other biomolecules. In physiological applications, it has been used to promote the synthesis of hormones and other important biological molecules.

Advantages and Limitations for Lab Experiments

TMEDA has several advantages for laboratory experiments. First, it is a relatively inexpensive reagent and is readily available. Second, it is a nontoxic compound and can be used in a variety of biochemical and physiological applications. However, there are some limitations to its use. For example, it is not suitable for use in reactions involving highly reactive compounds, such as nitriles, and it is not very soluble in water.

Future Directions

Future research on TMEDA should focus on the development of more efficient and cost-effective methods for its synthesis. Additionally, research should focus on the development of new applications for TMEDA, such as its use in the synthesis of complex organic molecules and its use as a catalyst in the synthesis of pharmaceuticals. Finally, research should focus on the development of new methods for the synthesis of proteins and other biomolecules using TMEDA as a ligand.

Synthesis Methods

TMEDA is synthesized by the reaction of ethylenediamine and formaldehyde in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to the desired product. The reaction is typically carried out at temperatures between 80 and 120°C and can be catalyzed by a variety of acids, such as hydrochloric acid, phosphoric acid, and trifluoroacetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N,N',N'-tetramethylethanediamide can be achieved through the reaction of ethylenediamine with methyl iodide followed by reaction with dimethylamine.", "Starting Materials": [ "Ethylenediamine", "Methyl iodide", "Dimethylamine" ], "Reaction": [ "Step 1: Ethylenediamine is reacted with methyl iodide in the presence of a base such as potassium hydroxide to form N,N-dimethyl-1,2-ethanediamine.", "Step 2: N,N-dimethyl-1,2-ethanediamine is then reacted with dimethylamine in the presence of a dehydrating agent such as thionyl chloride to form N,N,N',N'-tetramethylethanediamide.", "Step 3: The product is purified through distillation or recrystallization." ] }

CAS RN

1608-14-6

Product Name

N,N,N',N'-tetramethylethanediamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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